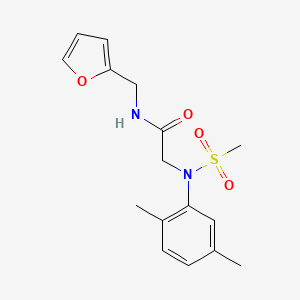

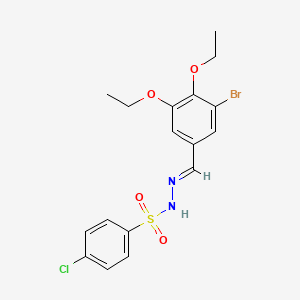

![molecular formula C11H16N4 B5805955 1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5805955.png)

1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine represents a class of chemical compounds known for their unique benzimidazole core structure. Benzimidazoles have garnered attention due to their diverse chemical properties and utility in various scientific fields.

Synthesis Analysis

This compound and related compounds can be synthesized through various chemical routes. For example, ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate has been utilized as a starting material in solvent-free conditions under microwave irradiation to develop related compounds (Meziane, 1998). Additionally, transamination reactions using ethyl 2-(1H-benzimidazol-2-yl)-3-dimethylamino-acrylate have been employed for the stereoselective synthesis of benzimidazole-related acrylates (Brugidou et al., 1999).

Molecular Structure Analysis

The molecular structure and conformation of 1H-benzimidazol-2-yl derivatives have been analyzed through NMR and X-ray diffraction studies. These studies reveal how the substitution patterns and molecular interactions impact the overall molecular conformation and stability (Raouafi et al., 2007).

Chemical Reactions and Properties

This compound compounds participate in various chemical reactions, showcasing their reactivity and functional group transformations. For instance, they can undergo nitrosation, transamination, and reactions with isocyanates and isothiocyanates, resulting in diverse derivatives with varying properties (Pozharskii et al., 1998).

Mecanismo De Acción

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets due to their structural similarity to naturally occurring nucleotides .

Mode of Action

Benzimidazole derivatives have been reported to exhibit a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

It’s known that benzimidazole derivatives can modulate various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It’s known that benzimidazole derivatives are usually well absorbed and distributed in the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they can induce various molecular and cellular changes .

Action Environment

It’s known that the biological activity of benzimidazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .

Direcciones Futuras

Benzimidazole derivatives have been found to have a wide range of biological activities, which makes them promising candidates for the development of new drugs . Therefore, the future research directions could include the synthesis of new “1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine” derivatives and the investigation of their biological activities.

Propiedades

IUPAC Name |

N-(1H-benzimidazol-2-yl)-N',N'-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-15(2)8-7-12-11-13-9-5-3-4-6-10(9)14-11/h3-6H,7-8H2,1-2H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYNSNHVPQOUTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

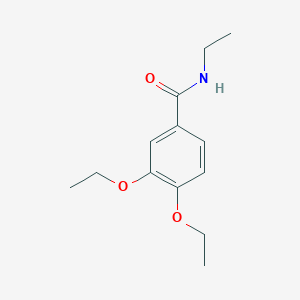

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5805872.png)

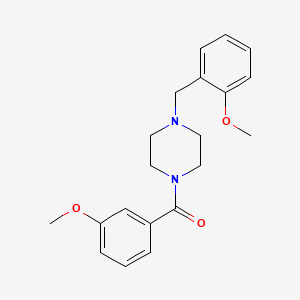

![4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5805893.png)

![6-ethyl-5-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5805898.png)

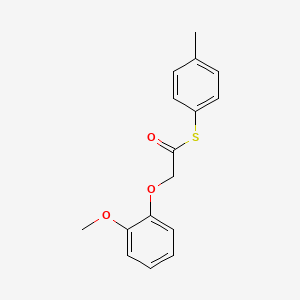

![methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate](/img/structure/B5805923.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5805939.png)

![4-[(2-chlorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5805943.png)

![1-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805962.png)